2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The scientific research surrounding the chemical compound 2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide primarily focuses on its synthesis and potential biological activities. While direct studies on this specific compound were not identified, research on closely related compounds provides insights into the chemical strategies and biological implications that could be applicable.
Synthetic Approaches : A variety of synthetic approaches have been explored for benzotriazole and benzothiazole derivatives, reflecting the chemical versatility of these compounds. For example, novel synthesis methods have been developed for 3-benzyl-substituted-4(3H)-quinazolinones, indicating the potential for innovative synthetic routes involving similar structural motifs to our compound of interest (Al-Suwaidan et al., 2016).
Antitumor Activity : Several studies highlight the antitumor potential of benzothiazole and benzotriazole derivatives. For instance, benzothiazole compounds have been evaluated for their in vitro antitumor activity, demonstrating promising results against various cancer cell lines (Havrylyuk et al., 2010). This suggests that derivatives like the one could also possess significant antitumor properties.
Antibacterial and Antimicrobial Properties : The antibacterial and antimicrobial activities of benzotriazole and benzothiazole derivatives have been extensively investigated. Compounds with these motifs have shown efficacy against a range of bacterial and fungal strains, indicating the potential of our compound to serve as a basis for developing new antibacterial agents (Jamkhandi & Disouza, 2012).
Molecular Docking Studies : Molecular docking studies on similar compounds have provided insights into their potential mechanisms of action at the molecular level, such as interactions with enzymes or receptors. This computational approach can predict how 2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide might interact with biological targets, aiding in the rational design of drugs with improved efficacy and specificity (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-10-6-7-21-13(10)8-15-17-14(20)9-19-12-5-3-2-4-11(12)16-18-19/h2-8H,9H2,1H3,(H,17,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDENGBMISLIX-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.